Cas no 54166-20-0 (3,3-diphenylcyclobutan-1-one)

3,3-Diphenylcyclobutan-1-one is a cyclic ketone characterized by a cyclobutane ring substituted with two phenyl groups at the 3-position and a carbonyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its rigid cyclobutane framework and aromatic substituents contribute to its utility in constructing complex molecular architectures. The compound’s stability and well-defined reactivity profile make it suitable for use in cycloaddition reactions, ring-opening transformations, and as a precursor for fine chemicals. It is typically handled under standard laboratory conditions, with attention to compatibility in synthetic protocols.
3,3-diphenylcyclobutan-1-one structure
3,3-diphenylcyclobutan-1-one structure
Product Name:3,3-diphenylcyclobutan-1-one
CAS No:54166-20-0
MF:C16H14O
MW:222.281764507294
MDL:MFCD30604455
CID:355246
PubChem ID:12403599
Update Time:2025-10-29

3,3-diphenylcyclobutan-1-one Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanone, 3,3-diphenyl-
    • 3,3-diphenylcyclobutan-1-one
    • DTXSID70496597
    • 54166-20-0
    • SCHEMBL15763621
    • EN300-33230313
    • MDL: MFCD30604455
    • Inchi: 1S/C16H14O/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
    • InChI Key: GUAXWQNIMQCVIV-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CC=CC=2)(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 222.10452
  • Monoisotopic Mass: 222.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 3,3-diphenylcyclobutan-1-one

Professional Introduction to 3,3-diphenylcyclobutan-1-one (CAS No. 54166-20-0)

3,3-diphenylcyclobutan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 54166-20-0, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This heterocyclic ketone, characterized by its rigid cyclobutane ring substituted with two phenyl groups and a ketone functional group at the 1-position, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The molecular structure of 3,3-diphenylcyclobutan-1-one consists of a cyclobutane core flanked by phenyl rings at the 3-position, with an oxygen double bond at the 1-position. This arrangement imparts rigidity to the molecule, which is advantageous in medicinal chemistry for designing compounds with enhanced binding affinity and stability. The presence of aromatic rings also contributes to its electronic characteristics, making it a candidate for applications in organic electronics and photochemistry.

In recent years, 3,3-diphenylcyclobutan-1-one has been extensively studied for its pharmacological potential. Its structural motif is reminiscent of other bioactive molecules that have demonstrated efficacy in treating neurological disorders, cancer, and inflammatory conditions. Researchers have leveraged computational modeling and high-throughput screening to identify derivatives of this compound that exhibit promising biological activity. For instance, modifications to the phenyl rings or the ketone group have yielded analogs with improved solubility and target specificity.

One of the most compelling aspects of 3,3-diphenylcyclobutan-1-one is its utility as a building block in synthetic organic chemistry. The cyclobutane ring can be functionalized in various ways, allowing chemists to construct more complex molecules with tailored properties. This flexibility has been exploited in the development of novel drug candidates, where the scaffold provides a stable core while peripheral groups are optimized for biological activity. The synthesis of this compound typically involves cyclization reactions followed by aromatic substitution, showcasing its versatility as a synthetic intermediate.

Advances in green chemistry have also influenced the preparation of 3,3-diphenylcyclobutan-1-one. Modern synthetic routes emphasize atom economy, reduced waste generation, and minimal use of hazardous reagents. Catalytic methods have been developed to streamline the formation of the cyclobutane ring and subsequent functionalization steps. These innovations not only improve efficiency but also align with global efforts to promote sustainable chemical practices.

The spectroscopic and crystallographic properties of 3,3-diphenylcyclobutan-1-one have been thoroughly characterized, providing insights into its molecular geometry and electronic structure. These studies are crucial for understanding how the compound interacts with biological targets and how its properties can be modulated through structural modifications. High-resolution NMR spectroscopy has revealed detailed information about the connectivity and environment of atoms within the molecule, while X-ray crystallography has confirmed its three-dimensional structure.

In materials science, 3,3-diphenylcyclobutan-1-one has found applications as a precursor for liquid crystals and organic semiconductors. Its rigid structure and aromaticity contribute to favorable thermal stability and electronic characteristics, making it suitable for use in display technologies and optoelectronic devices. Researchers are exploring its potential as an emissive layer material or as part of bulk heterojunction systems in organic photovoltaics.

The compound's reactivity also makes it an interesting candidate for photochemical studies. Its ability to undergo photoinduced reactions allows for the synthesis of complex molecules through controlled irradiation techniques. This property has been harnessed in photoredox catalysis and in the development of photoresponsive materials that can switch between different states upon exposure to light.

Epidemiological studies have occasionally referenced 3,3-diphenylcyclobutan-1-one as an environmental contaminant or a byproduct of industrial processes. While not classified as hazardous under standard regulatory frameworks, its persistence in certain environments raises questions about long-term ecological impacts. Monitoring programs have been established to track its presence in waterways and soil samples, ensuring that exposure levels remain within safe limits.

The future prospects for 3,3-diphenylcyclobutan-1-one are promising, with ongoing research uncovering new applications across multiple disciplines. As computational power increases and synthetic methodologies evolve, more efficient routes to this compound will likely emerge. Collaborative efforts between academia and industry are expected to accelerate innovation in this area.

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